molecular formula C12H17ClN2O B1519245 5-amino-2-chloro-N-ethyl-N-(propan-2-yl)benzamide CAS No. 1094910-07-2

5-amino-2-chloro-N-ethyl-N-(propan-2-yl)benzamide

Cat. No. B1519245
M. Wt: 240.73 g/mol
InChI Key: ZIOOQQJCBHIGRE-UHFFFAOYSA-N
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Description

5-amino-2-chloro-N-ethyl-N-(propan-2-yl)benzamide is a chemical compound with the CAS Number: 1094910-07-2. It has a molecular weight of 240.73 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 5-amino-2-chloro-N-ethyl-N-(propan-2-yl)benzamide is 1S/C12H17ClN2O/c1-4-15(8(2)3)12(16)10-7-9(14)5-6-11(10)13/h5-8H,4,14H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

5-amino-2-chloro-N-ethyl-N-(propan-2-yl)benzamide is a powder that is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

  • Organic and Medicinal Synthesis

    • 5-Amino-pyrazoles have been used as potent reagents in organic and medicinal synthesis . They serve as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities .
    • They have been used to construct diverse heterocyclic or fused heterocyclic scaffolds . These compounds synthesized via a wide variety of approaches include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .
    • 5-Amino-pyrazoles represent a class of promising functional reagents, similar to the biologically active compounds, highlighted with diverse applications especially in the field of pharmaceutics and medicinal chemistry .
  • Synthesis of Substituted Oxindole Derivatives

    • 2-Chloro-N,N-diethylethylamine hydrochloride can be used as an alkylating reagent for the synthesis of substituted oxindole derivatives . These derivatives can be used as growth hormone secretagogs .
  • Synthesis of Hydroxy Chloroquine

    • 5-(N-ethyl-N-2-ethylol amine)-2-amylamine, also known as Plaquenil side chain, is a key intermediate in the synthesis of hydroxy chloroquine .
  • Insecticides

    • Compounds prepared by the methods disclosed in a patent are useful for preparation of certain anthranilamide compounds that are of interest as insecticides, such as, for example, the insecticides chlorantraniliprole and cyantraniliprole .
  • Nonlinear Optics and Optical Limiting Applications

    • A novel organic single crystal, 2-amino-5-nitropyridine 4-chlorobenzoic acid (1:1) (2A5NP4CBA), has been synthesized and grown as optically transparent single crystals by conventional slow evaporation solution technique (SEST) for the first time in the literature .
    • The grown crystal possesses more than 70% of optical transmittance with the cut-off edge at 419 nm . The thermal analysis discloses that the grown crystal possesses good thermal stability of about 187 °C .
    • The third-order nonlinear optical (NLO) coefficients, such as nonlinear absorption ( β ), nonlinear refraction ( n2 ), and nonlinear susceptibility ( χ(3) ), have been evaluated by utilizing a solid-state laser of wavelength 532 nm . The calculated value of χ(3) is found to be excellent compared to other organic single crystals .
    • The optical limiting threshold of the grown crystal is found to be 7.8 mW/cm 2 when using the solid-state laser of wavelength 532 nm .
  • Sulfonamide-based Medicinal Chemistry

    • There has been a recent advance in sulfonamide-based medicinal chemistry . Although the specific application of “5-amino-2-chloro-N-ethyl-N-(propan-2-yl)benzamide” is not mentioned, it’s possible that it could be used in similar contexts given its structural similarity to sulfonamides .

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302, H312, H315, H319, H332, and H335 . These codes correspond to specific hazards related to harmful ingestion, skin and eye irritation, and respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

5-amino-2-chloro-N-ethyl-N-propan-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O/c1-4-15(8(2)3)12(16)10-7-9(14)5-6-11(10)13/h5-8H,4,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIOOQQJCBHIGRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C(C)C)C(=O)C1=C(C=CC(=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-2-chloro-N-ethyl-N-(propan-2-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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